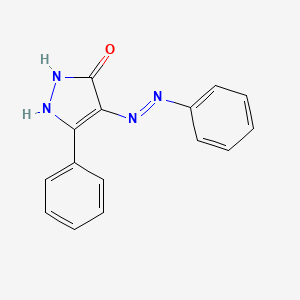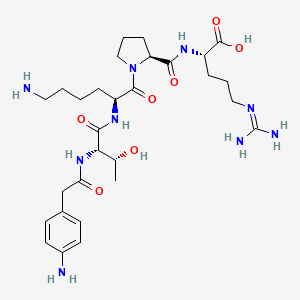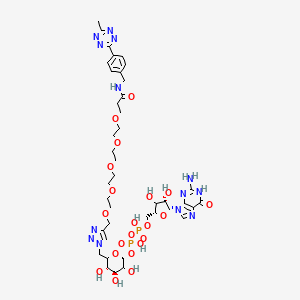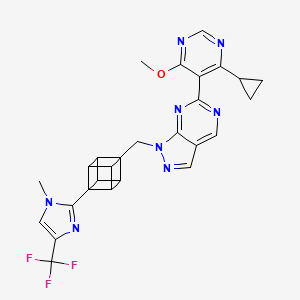
Phorbol 12-tiglate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phorbol 12-tiglate is a derivative of Phorbol, which is a hydrolyzed product of Croton oil. This compound is known for its role in promoting tumor development through the activation of protein kinase C. Phorbol and its derivatives, including this compound, are widely used in biomedical research, particularly in the construction of carcinogenic models .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The total synthesis of Phorbol 12-tiglate involves multiple steps. One notable method is the twenty-step total synthesis of (+)-Phorbol from inexpensive (+)-carvone. This synthesis utilizes pentamethyldisilyl (PMDS) groups as masked hydroxyl groups, a Shapiro reaction to link fragments, Tamao-Fleming oxidation, and ring-closing metathesis to construct the tetracyclic skeleton .
Industrial Production Methods: Currently, there is limited information on the industrial production methods of this compound. Most of the production is carried out in research laboratories due to its specific applications in scientific research.
Análisis De Reacciones Químicas
Types of Reactions: Phorbol 12-tiglate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to study its biological activities.
Common Reagents and Conditions: Common reagents used in the synthesis and modification of this compound include oxidizing agents like singlet oxygen, reducing agents, and various catalysts for specific reactions such as ring-closing metathesis .
Major Products Formed: The major products formed from these reactions are typically derivatives of Phorbol, which are used to study their biological activities and potential therapeutic applications .
Aplicaciones Científicas De Investigación
Phorbol 12-tiglate is extensively used in scientific research due to its ability to activate protein kinase C. This activation plays a significant role in tumor promotion, making it a valuable tool in cancer research. Additionally, this compound and its derivatives are used to construct carcinogenic models in biomedical research .
Mecanismo De Acción
Phorbol 12-tiglate exerts its effects by activating protein kinase C. This activation leads to a cascade of cellular events that promote tumor development. The compound binds to the regulatory domain of protein kinase C, causing a conformational change that activates the enzyme. This activation triggers various signaling pathways involved in cell proliferation, differentiation, and survival .
Comparación Con Compuestos Similares
Phorbol 12-tiglate is similar to other Phorbol derivatives, such as Tigilanol tiglate. Both compounds activate protein kinase C and are used in cancer research. Tigilanol tiglate has shown unprecedented protein kinase C isoform selectivity, making it a unique lead for PKC-related clinical indications . Other similar compounds include Phorbol 12-myristate 13-acetate and Phorbol 12,13-dibutyrate, which also activate protein kinase C but differ in their specific biological activities and applications .
Conclusion
This compound is a valuable compound in scientific research, particularly in cancer studies. Its ability to activate protein kinase C and promote tumor development makes it a crucial tool for constructing carcinogenic models. The compound’s synthesis involves multiple steps, and it undergoes various chemical reactions to form derivatives used in research. Its unique mechanism of action and comparison with similar compounds highlight its significance in the field of biomedical research.
Propiedades
Fórmula molecular |
C25H34O7 |
|---|---|
Peso molecular |
446.5 g/mol |
Nombre IUPAC |
[(1S,2S,6R,10S,11R,13S,14R,15R)-1,6,13-trihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] (E)-2-methylbut-2-enoate |
InChI |
InChI=1S/C25H34O7/c1-7-12(2)21(28)32-20-14(4)24(30)16(18-22(5,6)25(18,20)31)9-15(11-26)10-23(29)17(24)8-13(3)19(23)27/h7-9,14,16-18,20,26,29-31H,10-11H2,1-6H3/b12-7+/t14-,16+,17-,18-,20-,23-,24-,25-/m1/s1 |
Clave InChI |
GHOKGLQIHWVNOK-AYDRJACZSA-N |
SMILES isomérico |
C/C=C(\C)/C(=O)O[C@@H]1[C@H]([C@]2([C@@H](C=C(C[C@]3([C@H]2C=C(C3=O)C)O)CO)[C@H]4[C@@]1(C4(C)C)O)O)C |
SMILES canónico |
CC=C(C)C(=O)OC1C(C2(C(C=C(CC3(C2C=C(C3=O)C)O)CO)C4C1(C4(C)C)O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[1-[9-[[(2R)-2-hydroxy-2-[4-hydroxy-3-(methanesulfonamido)phenyl]ethyl]amino]nonyl]piperidin-4-yl] N-[2-(3-chloro-4-hydroxyphenyl)phenyl]carbamate](/img/structure/B12389152.png)

![3-[18-(2-carboxyethyl)-8,12-diethyl-3,7,13,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;palladium(2+)](/img/structure/B12389160.png)









